molecular formula C13H18ClNO2 B195616 Hydroxybupropion CAS No. 92264-81-8

Hydroxybupropion

Numéro de catalogue: B195616
Numéro CAS: 92264-81-8
Poids moléculaire: 255.74 g/mol
Clé InChI: AKOAEVOSDHIVFX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Depression Treatment

Hydroxybupropion has been studied extensively for its efficacy in treating major depressive disorder. Clinical studies have demonstrated that higher serum levels of this compound correlate with improved outcomes in patients undergoing treatment with bupropion. For instance, a study involving 52 patients revealed that those with significantly higher this compound levels showed marked improvement according to the Clinical Global Impression scale .

Serum Level (ng/mL)Improvement Levelp-value
1113 ± 576Very Much Improved0.042
825 ± 398Moderately Improved
475 ± 331Minimal Improvement

Smoking Cessation

This compound is also utilized in smoking cessation programs. A secondary analysis of a clinical trial indicated that individuals with normal CYP2B6 activity exhibited higher concentrations of this compound, which correlated with increased smoking cessation success rates . The mediation effect of this compound on smoking cessation persists beyond the treatment phase, emphasizing its potential as an effective aid in nicotine dependence.

Pharmacokinetics and Drug Monitoring

The pharmacokinetic profile of this compound is essential for optimizing therapeutic outcomes. Studies have shown that the pharmacokinetics can vary based on genetic factors, particularly CYP2B6 polymorphisms, which influence enzyme activity responsible for metabolizing bupropion into this compound .

Therapeutic Drug Monitoring

Given its stability compared to bupropion, this compound is a candidate for therapeutic drug monitoring (TDM). Research supports that monitoring serum levels can help tailor dosages for improved efficacy and reduced side effects. A threshold level of approximately 860 ng/mL has been identified as indicative of therapeutic improvement .

Clinical Study Insights

A notable study assessed the relationship between this compound levels and treatment outcomes in patients with depression. The findings highlighted significant sex differences, with women achieving higher serum levels than men without receiving higher doses . This suggests that individual pharmacokinetic profiles should be considered when prescribing bupropion.

Animal Studies

Research involving animal models has demonstrated that this compound influences both reinforcing and aversive effects related to nicotine consumption, indicating its potential utility in treating nicotine addiction .

Mécanisme D'action

Target of Action

Hydroxybupropion, an active metabolite of Bupropion, primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, thereby influencing their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters

Analyse Biochimique

Biochemical Properties

Hydroxybupropion interacts with several enzymes and proteins. It is similar in its potency as a norepinephrine reuptake inhibitor (IC 50 = 1.7 μM), but is substantially weaker as a dopamine reuptake inhibitor (IC 50 = >10 μM) . Like bupropion, this compound is also a non-competitive antagonist of nACh receptors, such as α 4 β 2 and α 3 β 4, but is even more potent in comparison .

Cellular Effects

This compound influences cell function by inhibiting the reuptake of norepinephrine and dopamine, thereby prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . It also acts as an antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the reuptake of norepinephrine and dopamine by binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT) . It also acts as a non-competitive antagonist of nACh receptors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its distribution half-life is between 3–4 hours . It exhibits moderate human plasma protein binding (between 82 and 88%) with the parent compound and this compound displaying the highest affinity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, low doses of bupropion have been shown to augment nicotine self-administration, while high doses attenuate self-administration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .

Transport and Distribution

This compound is extensively and rapidly absorbed in the gastrointestinal tract but experiences extensive first pass metabolism rendering its systemic bioavailability limited . Its distribution half-life is between 3–4 hours .

Analyse Des Réactions Chimiques

Types of Reactions: Hydroxybupropion undergoes various chemical reactions, including hydroxylation, substitution, and cyclization .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion enantiomers .

Comparaison Avec Des Composés Similaires

Hydroxybupropion is similar to other metabolites of bupropion, such as threohydrobupropion and erythrohydrobupropion . it is unique in its potency as a norepinephrine reuptake inhibitor and its role as a major active metabolite of bupropion . Other similar compounds include:

This compound’s unique properties and significant role in the metabolism of bupropion make it a compound of great interest in various fields of scientific research.

Activité Biologique

Hydroxybupropion, the major active metabolite of bupropion, plays a significant role in the pharmacological effects of the parent compound, which is primarily used as an antidepressant and smoking cessation aid. Understanding the biological activity of this compound is crucial for optimizing therapeutic outcomes and minimizing side effects.

Pharmacokinetics and Metabolism

This compound is formed through the metabolism of bupropion by cytochrome P450 2B6 (CYP2B6) during first-pass metabolism in the liver. This conversion results in this compound concentrations in plasma that can be 16 to 20 times greater than those of bupropion itself, indicating that this compound significantly contributes to the drug's therapeutic effects .

Key Pharmacokinetic Parameters:

ParameterValue
Bioavailability80-90%
Distribution Half-life3-4 hours
Plasma Protein Binding82-88%
Elimination Half-life19-26 hours

The primary mechanism by which this compound exerts its effects is through the inhibition of dopamine and norepinephrine reuptake . While bupropion itself is known for this activity, this compound is considered more potent in this regard . The stereochemistry of this compound also plays a role; it has two chiral centers, resulting in a mixture of enantiomers, with specific configurations showing varying levels of activity .

Smoking Cessation

A notable study investigated the relationship between CYP2B6 genetic variations and smoking cessation success among African American light smokers. It found that individuals with normal CYP2B6 activity had higher concentrations of this compound, which correlated with increased cessation rates at both treatment and follow-up periods .

Findings:

  • Normal CYP2B6 activity was associated with an odds ratio (OR) of 1.25 for smoking cessation success at week 7.
  • This effect persisted at week 26 (OR = 1.23), indicating long-term benefits from higher this compound levels.

Therapeutic Drug Monitoring

Another study highlighted the potential for using this compound serum levels to optimize bupropion therapy. Patients who showed marked improvement had significantly higher levels of this compound compared to those with minimal improvement .

Results:

  • Patients with serum levels above 860 ng/mL were more likely to exhibit therapeutic improvement.
  • Notably, women reached higher serum levels than men under similar dosing conditions, suggesting sex-based differences in pharmacokinetics.

Genetic Variability

The CYP2B6 gene exhibits considerable polymorphism, which can lead to significant interindividual variability in drug metabolism. Variants such as CYP2B66 and CYP2B618 are associated with reduced enzyme activity, impacting this compound formation and consequently its therapeutic efficacy .

Propriétés

IUPAC Name

1-(3-chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOAEVOSDHIVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002894
Record name 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxybupropion
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012235
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

92264-81-8, 82793-84-8
Record name 1-(3-Chlorophenyl)-2-[(2-hydroxy-1,1-dimethylethyl)amino]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92264-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxybupropion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092264818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYBUPROPION, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V94F513635
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Amino-1-methyl-propan-1-ol (14 ml, 0.15 mol) was added to α-bromo-3′chloro propiophenone (18 g, 73 mmol) in suspension in chloroform (50 ml), with two crystals of sodium iodide. The reaction was heated under reflux overnight. After filtration the organic phase was extracted twice with a 2M HCl solution (2×100 ml). The aqueous phase wash washed with DCM then neutralised with sodium carbonate. The aqueous layer was extracted with DCM. The organic phase was dried over magnesium sulphate, filtered and evaporated. Recrystallisation from chloroform gives the desired compound in 55% yield as a white solid (10.2 g, 40 mmol).
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxybupropion
Reactant of Route 2
Reactant of Route 2
Hydroxybupropion
Reactant of Route 3
Reactant of Route 3
Hydroxybupropion
Reactant of Route 4
Hydroxybupropion
Reactant of Route 5
Hydroxybupropion
Reactant of Route 6
Hydroxybupropion

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.